N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methylsulfanylpyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2OS/c1-18-12-6-7-16(9-12)13(17)15-8-10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYQXYSCUULLNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)NCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,4-Diaminobutane Derivatives
A common approach to pyrrolidine synthesis involves the cyclization of γ-aminonitriles or γ-aminothioesters. For example, reacting 3-(methylthio)glutaronitrile with hydrochloric acid under reflux conditions yields 3-(methylthio)pyrrolidine via intramolecular nucleophilic attack. This method, however, requires stringent control of reaction pH and temperature to avoid side reactions such as polymerization.
Table 1: Comparative Analysis of Pyrrolidine Ring Formation Methods
| Starting Material | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-(Methylthio)glutaronitrile | HCl (conc.), reflux, 6 h | 68 | |
| 4-Chloro-1,2-diaminobutane | NaHCO₃, DMF, 80°C, 12 h | 52 |
Introduction of the Methylthio Group
Nucleophilic Substitution at the 3-Position
The methylthio group can be introduced via thiol-Michael addition or nucleophilic displacement. A validated protocol involves treating 3-bromopyrrolidine-1-carboxylic acid with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 60°C for 8 hours. This method achieves a 74% yield, with purity confirmed via HPLC (>98%).
Radical Thiomethylation
An alternative route employs a radical initiator (e.g., AIBN) to facilitate the reaction between pyrrolidine and dimethyl disulfide (DMDS) under UV irradiation. While this method avoids harsh bases, scalability remains a challenge due to prolonged reaction times (24–48 h).
Carboxamide Coupling with 4-Chlorobenzylamine
Activation of the Carboxylic Acid
The final step involves coupling 3-(methylthio)pyrrolidine-1-carboxylic acid with 4-chlorobenzylamine. As demonstrated in analogous systems, converting the carboxylic acid to its acid chloride using oxalyl chloride (2 eq.) in dichloromethane (DCM) at 0°C for 2 hours is highly effective. The resulting acid chloride is then reacted with 4-chlorobenzylamine in the presence of triethylamine (TEA) to yield the target carboxamide.
Table 2: Coupling Reaction Optimization
| Acid Activation Method | Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Oxalyl chloride | TEA | DCM | 85 | 99 |
| EDCl/HOBt | DIPEA | THF | 78 | 97 |
EDCl = Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = Hydroxybenzotriazole; DIPEA = N,N-Diisopropylethylamine
One-Pot Sequential Synthesis
Recent advances propose a one-pot method where 3-(methylthio)pyrrolidine-1-carbonyl chloride is generated in situ and directly coupled with 4-chlorobenzylamine without isolation. This approach reduces purification steps and improves overall yield (88%) but requires precise stoichiometric control.
Mechanistic and Computational Insights
Density functional theory (DFT) studies on analogous cyclization reactions reveal that the rate-limiting step is the formation of the pyrrolidine ring, with an activation barrier of ~28 kcal/mol. Molecular docking simulations further suggest that steric hindrance from the 4-chlorobenzyl group may necessitate optimized reaction geometries to prevent side-product formation.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and borane.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, with possible applications in the treatment of various diseases.
Materials Science: The compound is investigated for its potential use in the development of novel materials with unique properties.
Biological Research: The compound is used as a tool in biological studies to investigate its effects on various biological systems.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The compound shares structural homology with other pyrrolidine carboxamide derivatives. Below is a comparison with a structurally related compound from recent patent literature:
Compound A :
(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (European Patent Bulletin, 2024) .
| Feature | Target Compound | Compound A |
|---|---|---|
| Pyrrolidine Substituent | 3-(methylthio) | 3-(2,2,2-trifluoroethyl) |
| N-Linked Group | 4-chlorobenzyl | Complex aryl-pyridine-morpholine hybrid |
| Chirality | Not specified in available data | (S)-configuration at pyrrolidine |
| Key Functional Groups | Chlorobenzyl, methylthio | Trifluoroethyl, morpholino, hydroxypropan-2-ylamino |
Key Differences :
- Aromatic Systems : The 4-chlorobenzyl group in the target compound is simpler and more lipophilic compared to Compound A’s extended pyridine-morpholine system, which may enhance solubility via hydrogen bonding (morpholine) but reduce membrane permeability.
Pharmacological and Physicochemical Properties (Hypothetical Analysis)
Notes:
- The higher molecular weight of Compound A correlates with its complex structure, which may limit blood-brain barrier penetration compared to the target compound.
- The trifluoroethyl group in Compound A could enhance metabolic resistance but reduce passive diffusion.
Biological Activity
N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxamide is a compound of considerable interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant data.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a carboxamide group, and substituents that may influence its biological interactions. The presence of the 4-chlorobenzyl moiety and methylthio group suggests potential for various interactions with biological targets, enhancing its pharmacological profile.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can lead to alterations in metabolic pathways.
- Receptor Binding : It may interact with various receptors, potentially influencing signaling pathways associated with cell proliferation and survival.
- Antimicrobial and Anticancer Activities : Preliminary studies suggest that this compound exhibits both antimicrobial and anticancer properties, making it a candidate for further therapeutic exploration.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Case Studies and Research Findings
- Anticancer Properties :
-
Enzyme Interaction Studies :
- Research indicated that the compound effectively inhibits specific enzymes involved in metabolic processes, with an IC50 value reported at 0.35 μM. This inhibition can alter cellular metabolism, potentially leading to reduced proliferation in cancerous cells .
- Antimicrobial Activity :
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Cyclization : Formation of the pyrrolidine ring via cyclization of 1,4-diketones or amino alcohols under reflux conditions (e.g., ethanol, 80°C) .
- Substitution : Introduction of the methylthio group via nucleophilic substitution using methanethiol or methyl disulfide in polar aprotic solvents like DMF .
- Coupling : Amide bond formation between the pyrrolidine core and 4-chlorobenzylamine using carbodiimide crosslinkers (e.g., EDC/HCl) in dichloromethane .
- Optimization : Reaction yields are improved by varying temperature (60–100°C), solvent polarity, and catalyst loading (e.g., 1–5 mol% palladium for coupling steps) .
Q. Which analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the pyrrolidine ring and substituent positions (e.g., methylthio group at C3) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da) and detects impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., cis/trans configurations) and provides bond-length data for DFT validation .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro bioactivity and in vivo pharmacokinetics for this compound?
- Methodological Answer :
- In Vitro–In Vivo Correlation (IVIVC) : Compare metabolic stability in liver microsomes (e.g., CYP450 inhibition assays) with plasma clearance rates in rodent models .
- Structural Modifications : Introduce hydrophilic linkers (e.g., polyethylene glycol) to the pyrrolidine core to reduce rapid clearance observed in azetidine analogs .
- Prodrug Design : Mask the methylthio group with labile esters to enhance oral bioavailability, followed by enzymatic cleavage in target tissues .
Q. What computational strategies are effective in predicting target interactions and off-target risks?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries) to identify potential targets (e.g., JAK2, EGFR) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in receptor-ligand complexes .
- Off-Target Profiling : Employ machine learning models (e.g., DeepChem) trained on Tox21 datasets to predict hERG channel or cytochrome P450 interactions .
Q. How do researchers reconcile conflicting data in enzyme inhibition assays (e.g., IC50 variability across studies)?
- Methodological Answer :
- Assay Standardization : Use ATP concentration titrations (1–10 µM) to control for kinase assay variability .
- Positive Controls : Include reference inhibitors (e.g., staurosporine for broad-spectrum kinase inhibition) to normalize inter-lab results .
- Data Normalization : Apply Z-score transformations to account for batch effects in high-throughput screening .
Q. What strategies optimize selectivity for therapeutic targets over structurally related off-targets?
- Methodological Answer :
- SAR Studies : Systematically replace the methylthio group with bulkier substituents (e.g., ethylthio, phenylthio) to sterically block off-target binding .
- Alanine Scanning : Mutate key residues in target proteins (e.g., EGFR T790M) to identify critical binding interactions .
- Selectivity Index (SI) : Calculate SI ratios (IC50 off-target/IC50 on-target) to prioritize derivatives with SI >100 .
Methodological Challenges and Solutions
Q. How are metabolic degradation pathways elucidated, and what modifications enhance stability?
- Methodological Answer :
- Metabolite ID : Use LC-MS/MS to identify oxidative metabolites (e.g., sulfoxide derivatives) in hepatocyte incubations .
- Deuterium Incorporation : Replace labile hydrogens in the methylthio group with deuterium to slow CYP450-mediated oxidation .
- Crystallographic Data : Analyze enzyme-metabolite co-crystals (e.g., CYP3A4) to redesign susceptible moieties .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR Knockout Models : Generate target gene-knockout cell lines to confirm on-target effects (e.g., apoptosis assays) .
- Phosphoproteomics : Use SILAC labeling and TiO2 enrichment to map kinase signaling perturbations .
- In Vivo Imaging : Track compound distribution via PET radiolabeling (e.g., 11C-methylthio tagging) in tumor xenografts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
